1,5-Bis(difluoromethoxy)naphthalene
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Overview
Description
1,5-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 and a molecular weight of 260.18 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a naphthalene ring at the 1 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,5-Bis(difluoromethoxy)naphthalene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with a difluoromethoxy-containing acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The resulting product undergoes demethylation to remove the methyl groups.
Nucleophilic Substitution: Finally, the compound is subjected to nucleophilic substitution to introduce the difluoromethoxy groups at the desired positions.
Chemical Reactions Analysis
1,5-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1,5-Bis(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,5-Bis(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of monoamine oxidase and cholinesterase enzymes, which are relevant to neurological disorders .
Comparison with Similar Compounds
1,5-Bis(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1,5-Naphthalene-bis(allylcarbonate): This compound is used in dental composite resins and has similar structural features but different applications.
Fluorine-containing heterocyclic compounds: These compounds, such as difluoromethoxy-substituted pyridine and oxazole derivatives, share the presence of fluorine substituents but differ in their core structures and applications.
Naphthalene derivatives: Compounds like 2,6-di(1H-inden-2-yl)naphthalene and 2,6-di((E)-styryl)naphthalene have similar naphthalene cores but different substituents and properties.
This compound stands out due to its unique combination of difluoromethoxy groups and naphthalene core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H8F4O2 |
---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
1,5-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-1-3-7-8(9)4-2-6-10(7)18-12(15)16/h1-6,11-12H |
InChI Key |
NQCNVVLAILSVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
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